1-(3-Aminopiperidin-1-yl)propan-2-one
Overview
Description
This compound is used for the synthesis of various biologically active compounds, including those with antiviral, antibiotic, anticancer, and cytotoxic properties.
Preparation Methods
The synthesis of 1-(3-Aminopiperidin-1-yl)propan-2-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 3-aminopiperidine with propan-2-one under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Aminopiperidin-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, antibiotic, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Aminopiperidin-1-yl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Aminopiperidin-1-yl)ethanone and 1-(3-Aminopiperidin-1-yl)butan-2-one share structural similarities but differ in their chemical and biological properties.
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)5-10-4-2-3-8(9)6-10/h8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHNHIQJOEEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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